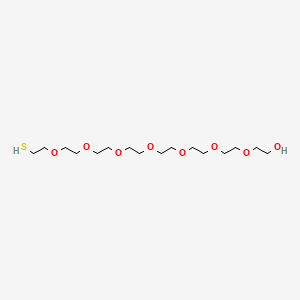
Thiol-PEG8-alcohol
描述
Thiol-PEG8-alcohol is a polyethylene glycol (PEG)-based compound with a thiol group at one end and an alcohol group at the other. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The compound is known for its high solubility in DMSO and its stability under various storage conditions.
作用机制
Target of Action
Thiol-PEG8-alcohol is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the ubiquitin-proteasome system .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs . One end of the PROTAC molecule binds to the target protein, while the other end binds to an E3 ubiquitin ligase . This compound, as a linker, connects these two ends, facilitating the formation of a ternary complex . This complex enables the ubiquitin-proteasome system to selectively degrade the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation . Specifically, the ubiquitin-proteasome system, which is responsible for protein turnover in cells, is exploited by PROTACs . The formation of the ternary complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This can affect various downstream effects depending on the function of the target protein.
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a linker in PROTACs . The characteristics of the linker can significantly impact the therapeutic index efficacy and pharmacokinetics of the drugs .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . By forming a ternary complex with the target protein and an E3 ubiquitin ligase, this compound enables the ubiquitin-proteasome system to recognize and degrade the target protein . This can lead to various molecular and cellular effects, depending on the role of the degraded protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the thiol group, which is known to form a stable thioether linkage when the pH is between 6.5 and 7.5 . Additionally, the stability and efficacy of this compound may be affected by factors such as temperature and the presence of other reactive species in the environment .
生化分析
Biochemical Properties
Thiol-PEG8-alcohol plays a significant role in the formation of PROTACs . The exact enzymes, proteins, and other biomolecules it interacts with depend on the specific PROTAC being synthesized. The nature of these interactions typically involves the formation of covalent bonds, with this compound serving as a bridge between the target protein and the E3 ubiquitin ligase .
Cellular Effects
The effects of this compound on cells are primarily seen through its role in PROTACs. By facilitating the degradation of specific proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in PROTACs. It forms a bridge between the target protein and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
准备方法
Synthetic Routes and Reaction Conditions
Thiol-PEG8-alcohol can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. One common method involves the reaction of PEG with thiol-containing compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully monitored to maintain product quality. The process includes steps such as purification and quality assurance to ensure that the final product meets the required specifications .
化学反应分析
Types of Reactions
Thiol-PEG8-alcohol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Alkyl halides are often used as substrates in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiol groups
Substitution: Thioethers
科学研究应用
Thiol-PEG8-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the modification of proteins and peptides for various biological studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of specialized polymers and materials.
相似化合物的比较
Similar Compounds
Thiol-PEG4-alcohol: A shorter PEG chain with similar functional groups.
Thiol-PEG12-alcohol: A longer PEG chain with similar functional groups.
Thiol-PEG8-acid: Similar PEG chain length but with a carboxylic acid group instead of an alcohol.
Uniqueness
Thiol-PEG8-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over molecular spacing and flexibility .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8S/c17-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16-25/h17,25H,1-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOUEOBRQFJQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50822592 | |
| Record name | 23-Sulfanyl-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791620-96-7 | |
| Record name | 23-Sulfanyl-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


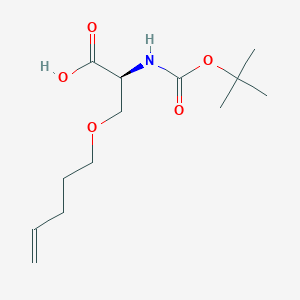
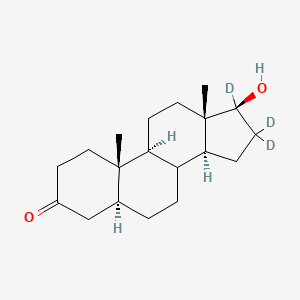
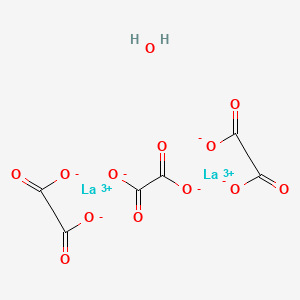
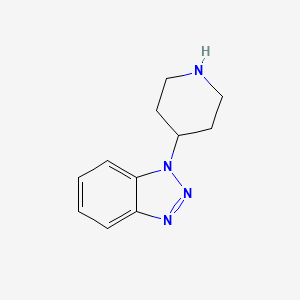
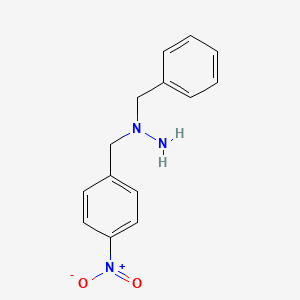
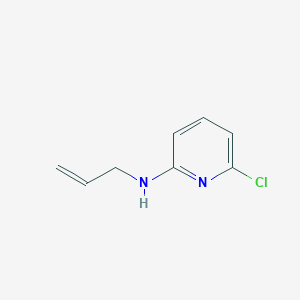
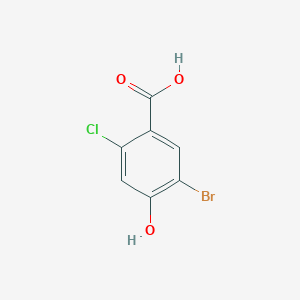
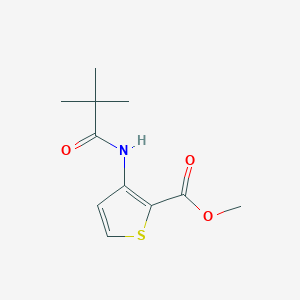
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B3155085.png)
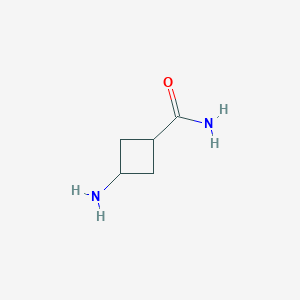

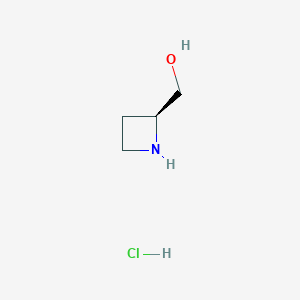
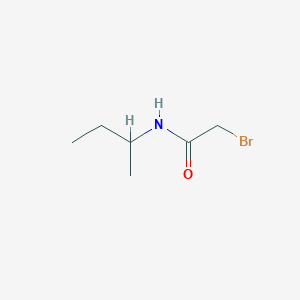
![2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid](/img/structure/B3155113.png)
